N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine
Brand Name: Vulcanchem
CAS No.: 1089130-77-7
VCID: VC2704440
InChI: InChI=1S/C11H14BrN/c1-13(11-6-7-11)8-9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3
SMILES: CN(CC1=CC=C(C=C1)Br)C2CC2
Molecular Formula: C11H14BrN
Molecular Weight: 240.14 g/mol

N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine

CAS No.: 1089130-77-7

Cat. No.: VC2704440

Molecular Formula: C11H14BrN

Molecular Weight: 240.14 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine - 1089130-77-7

Specification

CAS No. 1089130-77-7
Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
IUPAC Name N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine
Standard InChI InChI=1S/C11H14BrN/c1-13(11-6-7-11)8-9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3
Standard InChI Key XZZXIVSDHQGRLZ-UHFFFAOYSA-N
SMILES CN(CC1=CC=C(C=C1)Br)C2CC2
Canonical SMILES CN(CC1=CC=C(C=C1)Br)C2CC2

Introduction

Chemical Structure and Basic Properties

N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine features a cyclopropyl group bonded to a nitrogen atom, which is also connected to a 4-bromophenylmethyl (4-bromobenzyl) group and a methyl substituent. This structural arrangement creates a tertiary amine with distinctive chemical properties.

The compound can be described through several key chemical identifiers:

  • Molecular Formula: C₁₁H₁₄BrN

  • Molecular Weight: Approximately 240.14 g/mol

  • Structural Features: Contains a cyclopropyl ring, a tertiary nitrogen, and a para-brominated phenyl group

  • Functional Group Classification: Tertiary amine

Based on structural analysis and comparison with similar compounds, N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine likely exhibits properties characteristic of cyclopropylamine derivatives, including specific reactivity patterns and conformational behaviors .

Structural Comparison with Related Compounds

Several structurally related compounds help contextualize the properties of N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine. The following table compares key structural features:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
N-[(4-bromophenyl)methyl]-N-methylcyclopropanamineC₁₁H₁₄BrN~240.14Target compound
N-[(4-bromophenyl)methyl]cyclopropanamineC₁₀H₁₂BrN~226.12Lacks N-methyl group
N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamineC₁₁H₁₃BrFN258.13Additional fluoro substituent at ortho position
{[1-(4-bromophenyl)cyclopropyl]methyl}(methyl)amineC₁₁H₁₄BrN240.03Different arrangement of cyclopropyl group

The hydrochloride salt form of related compounds appears in chemical databases such as PubChem, suggesting that N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine may also form stable salt derivatives .

Physical Properties

The physical properties of N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine can be inferred through comparison with structurally similar compounds:

Physical State and Appearance

Based on comparable cyclopropylamine derivatives, this compound likely exists as a colorless to pale yellow solid or oil at room temperature.

Predicted Collision Cross Section

Analysis of similar compounds suggests the following predicted collision cross section values for various adduct forms:

Adductm/zPredicted CCS (Ų)
[M+H]⁺~240.04~139-140
[M+Na]⁺~262.02~144-145
[M+NH₄]⁺~257.06~146-147
[M-H]⁻~238.02~148

These values are extrapolated from related compounds with similar molecular weights and structures .

Chemical Reactivity

Functional Group Reactivity

The tertiary amine function in N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine contributes to its chemical behavior, particularly:

  • Weak basicity due to the nitrogen's lone pair

  • Potential for salt formation with acids

  • Nucleophilic character at the nitrogen center

  • Possible oxidation reactions

Reactivity of the Aryl Bromide

The para-bromophenyl group provides opportunities for various chemical transformations:

  • Metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.)

  • Lithium-halogen exchange reactions

  • Nucleophilic aromatic substitution under forcing conditions

Cyclopropyl Ring Reactivity

The cyclopropyl moiety exhibits distinctive reactivity patterns:

  • Ring opening under acidic conditions

  • Strain-driven reactions due to bond angle distortion

  • Potential for radical-mediated transformations

Spectroscopic Characteristics

Mass Spectrometry

From structurally analogous compounds, N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine would likely exhibit the following mass spectrometric characteristics:

  • Molecular ion peak around m/z 240

  • Characteristic isotope pattern due to bromine (approximately equal intensity peaks at [M]⁺ and [M+2]⁺)

  • Fragment ions potentially including loss of the cyclopropyl group and cleavage at the benzylic position

NMR Spectroscopy

Predicted key NMR signals for this compound would include:

  • ¹H NMR: Cyclopropyl protons (0.3-0.8 ppm), N-methyl group (2.2-2.5 ppm), benzylic methylene (3.3-3.6 ppm), and aromatic protons (7.0-7.6 ppm)

  • ¹³C NMR: Cyclopropyl carbons (5-10 ppm), N-methyl carbon (~40 ppm), benzylic carbon (~60 ppm), aromatic carbons (120-140 ppm), with the carbon bearing bromine showing characteristic downfield shift

Synthesis Approaches

Based on synthetic methods for similar compounds, N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine could potentially be synthesized through several routes:

Reductive Amination

Starting with 4-bromobenzaldehyde and N-methylcyclopropylamine, followed by reduction with a suitable reducing agent such as sodium cyanoborohydride.

N-Alkylation

Sequential alkylation of cyclopropylamine with 4-bromobenzyl bromide followed by methyl iodide, or alternative order of addition depending on selectivity requirements.

Cyclopropanation

Late-stage cyclopropanation of an appropriately functionalized precursor containing the N-methyl-4-bromobenzylamine moiety.

Structure-Activity Relationships

Comparison with structurally related compounds offers insights into potential structure-activity relationships:

  • The N-methyl group typically increases lipophilicity compared to the secondary amine analog

  • The para-bromo substituent may influence electronic properties and binding characteristics

  • The cyclopropyl group often confers unique conformational constraints that can affect biological activity

Compounds like N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine demonstrate how small structural modifications (addition of a fluoro group) can be explored to develop series of related compounds with potentially varied biological properties .

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